molecular formula C19H12F6O B1630947 Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one CAS No. 103836-71-1

Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one

Cat. No. B1630947
M. Wt: 370.3 g/mol
InChI Key: OIUBVYQZMUKRRF-YDWXAUTNSA-N
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Description

“Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one” is a chemical compound with the molecular formula C19H12F6O . It appears as a light yellow to yellow to green powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a 1,4-pentadien-3-one chain . The molecular weight is 370.29 .


Chemical Reactions Analysis

This compound has been used in C-H borylation reactions . In these reactions, a carbon-hydrogen bond is transformed into a carbon-boron bond, which can be further functionalized to create a variety of other compounds .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a maximum absorption wavelength of 388 nm in THF .

Scientific Research Applications

1. Synthesis of Transparent Polyimides

  • Application Summary : This compound is used in the synthesis of transparent polyimides. The goal is to create a transparent polyimide and investigate the isomeric effect of trans and cis configuration .
  • Methods of Application : Two novel dianhydrides, trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides were synthesized, and polycondensations of the dianhydrides with different aromatic diamines containing trifluoromethyl group were carried out by a two-step procedure .
  • Results or Outcomes : The resulting polyimides had a glass transition temperature (Tg) in the range of 203–262 °C, and exhibited good mechanical properties with tensile strengths of 53–102 MPa, tensile moduli of 2.1–3.3 GPa, and elongations at break of 1.9–16.5% .

2. Structural and Electronic Effects in Tris {bis (trifluoromethyl)phenyl}borane

  • Application Summary : This compound is used to explore structural and electronic effects in three isomers of tris {bis (trifluoromethyl)phenyl}borane .
  • Methods of Application : The study involves the synthesis of three structural isomers of tris {bis (trifluoromethyl)phenyl}borane .
  • Results or Outcomes : The study found that ortho-substituents in the 2,4- and 2,5-isomers quench reactivity through electron donation into the vacant boron p z orbital and steric blocking of the boron centre .

3. C-H Borylation

  • Application Summary : This compound could potentially be used in the C-H Borylation process, which is a method for the direct functionalization of C-H bonds .
  • Methods of Application : The process involves the use of a palladium catalyst to facilitate the oxidative ortho-C-H Borylation of arenes .
  • Results or Outcomes : The outcome of this process is the formation of organoboronic acids, which are valuable intermediates in organic synthesis .

4. Preparation of Vinylic MIDA Boronates

  • Application Summary : This compound could potentially be used in the preparation of vinylic MIDA boronates .
  • Methods of Application : The process involves a microwave-assisted Suzuki-Miyaura cross-coupling reaction .
  • Results or Outcomes : The outcome of this process is the formation of vinylic MIDA boronates, which are useful in various organic transformations .

5. C-H Borylation

  • Application Summary : This compound could potentially be used in the C-H Borylation process, which is a method for the direct functionalization of C-H bonds .
  • Methods of Application : The process involves the use of a palladium catalyst to facilitate the oxidative ortho-C-H Borylation of arenes .
  • Results or Outcomes : The outcome of this process is the formation of organoboronic acids, which are valuable intermediates in organic synthesis .

6. Preparation of Vinylic MIDA Boronates

  • Application Summary : This compound could potentially be used in the preparation of vinylic MIDA boronates .
  • Methods of Application : The process involves a microwave-assisted Suzuki-Miyaura cross-coupling reaction .
  • Results or Outcomes : The outcome of this process is the formation of vinylic MIDA boronates, which are useful in various organic transformations .

Future Directions

The future directions of this compound could involve its use in further studies of C-H borylation and other organic reactions . Its properties make it a potentially useful ligand in various catalytic reactions .

properties

IUPAC Name

(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBVYQZMUKRRF-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one

CAS RN

103836-71-1
Record name 103836-71-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of sodium hydroxide (15 g of 10% aqueous) is added with stirring, and under a nitrogen atmosphere to a solution of 4-trifluoromethylbenzaldehyde (6.42 g; 0.369 mol) in heptane (70 ml). Next, a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added to the above two phase system at a temperature range of from 25° C. to 30° C. over a period of two hours. The reaction mixture is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added, the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The precipitated solid is filtered, washed with heptane (40 ml), and water and dried under vacuum to afford 50.8 g of title product, 98.8% pure, mp 154° C. to 156° C. (yield: 73.7%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
73.7%

Synthesis routes and methods II

Procedure details

A mixture of 4-trifluoromethylbenzaldehyde (8.4 kg), heptane (12.1 L), water (5.23 L), 50% sodium hydroxide (0.384 kg) and methyl bis(hydroxyethyl)oleylammonium chloride (0.213 kg) is stirred under a nitrogen atmosphere and heated to 40° C. to 45° C. Acetone (1.44 kg) is added to the above mixture over 2.3 hours. The resulting slurry is stirred and heated at 42° C. for two hours and then 85% phosphoric acid (1.36 kg) is added followed by isopropyl alcohol (8.97 L). The resultant mixture is heated at reflux (73° C.) for 1.5 hours and then cooled to 14° C. The reaction mixture is filtered, the isolated solids washed with heptane (5.29 L) and water (7.12 L). Drying affords 7.2 kg of the title compound, mp 154° C. to 155.5° C.
Quantity
8.4 kg
Type
reactant
Reaction Step One
Quantity
12.1 L
Type
reactant
Reaction Step One
Quantity
0.384 kg
Type
reactant
Reaction Step One
Quantity
0.213 kg
Type
catalyst
Reaction Step One
Name
Quantity
5.23 L
Type
solvent
Reaction Step One
Quantity
1.36 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.97 L
Type
solvent
Reaction Step Four
Quantity
1.44 kg
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 4-trifluoromethylbenzaldehyde (65.2 g; 0.369 mol), heptane (70 ml), 10% sodium hydroxide solution (15 g) and water (30 ml) is stirred under a nitrogen atmosphere and heated to 40° C. Next, a solution of acetone (10.7 g) and of bis(2-hydroxyethyl)methyloleylammonium chloride (1.6 g) in heptane (30 ml) is added dropwise over three hours at the above temperature. After the addition is completed, the mixture is stirred at 40° C. to 45° C. for two hours. After two hours, isopropyl alcohol (68 ml) and hydrochloric acid (9.4 ml; concentrated) are added and the mixture heated at reflux for 1.5 hours. The reaction mixture is then cooled to 20° C., the precipitated solid is isolated by filtration, washed with heptane (40 ml) and water to afford 56.8 g of 99.6% pure title product, mp 154° C. to 156° C. (83.0% yield).
Quantity
65.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Quantity
68 mL
Type
solvent
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
10.7 g
Type
solvent
Reaction Step Three
Yield
99.6%

Synthesis routes and methods IV

Procedure details

A solution of 4-trifluoromethylbenzaldehyde (64.2 g; 0.369 mol) in heptane (70 ml) is stirred under a nitrogen atmosphere, then sodium hydroxide (15 g; 10% aq), water (30 g), and bis(2-hydroxyethyl)tallowamine N-oxide (6 g) are added. Next a solution of acetone (10.7 g; 0.184 mol) in heptane (30 ml) is added at 25° C. to 35° C. over a period of two hours. The resulting slurry is then stirred for two hours at 25° C. to 30° C. Concentrated hydrochloric acid (9.4 ml) and isopropyl alcohol (48 ml) are then added and the mixture heated at reflux for 1.5 hours, and is then cooled to 20° C. The solid is filtered, washed with heptane (40 ml) and water, and is dried to afford 54.5 g of 99.9% pure title product (yield: 79.1%), mp 153° C. to 155° C.
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis(2-hydroxyethyl)tallowamine N-oxide
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
9.4 mL
Type
reactant
Reaction Step Four
Quantity
48 mL
Type
solvent
Reaction Step Four
Yield
79.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one
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Reactant of Route 5
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Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one
Reactant of Route 6
Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one

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